(E)-Cinnamamide

描述

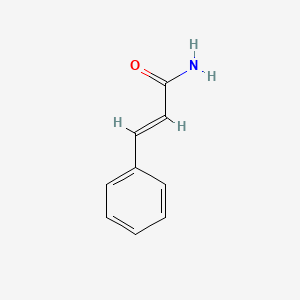

Structure

3D Structure

属性

IUPAC Name |

(E)-3-phenylprop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c10-9(11)7-6-8-4-2-1-3-5-8/h1-7H,(H2,10,11)/b7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APEJMQOBVMLION-VOTSOKGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4060739, DTXSID901035045 | |

| Record name | 2-Propenamide, 3-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4060739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2E)-3-Phenylprop-2-enamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901035045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22031-64-7, 621-79-4 | |

| Record name | trans-Cinnamamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22031-64-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cinnamamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000621794 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cinnamamide, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022031647 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-Cinnamamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=244944 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | CINNAMAMIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32953 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propenamide, 3-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Propenamide, 3-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4060739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2E)-3-Phenylprop-2-enamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901035045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cinnamamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.735 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | trans-Cinnamamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CINNAMAMIDE, (E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y0JET56H7N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to (E)-Cinnamamide: Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-Cinnamamide, the trans-isomer of cinnamamide, is a naturally occurring amide derivative of cinnamic acid. It has garnered significant interest in the scientific community due to its diverse biological activities, including potential antitumor and repellent properties. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and key biological activities of this compound, with a focus on its mechanism of action and relevant experimental protocols.

Chemical Structure and Identification

This compound is characterized by a phenyl group attached to a propenamide moiety in the trans configuration. This structure contributes to its relative stability and specific biological interactions.

| Identifier | Value |

| IUPAC Name | (2E)-3-phenylprop-2-enamide[1] |

| Synonyms | trans-Cinnamamide, (E)-3-Phenylacrylamide |

| CAS Number | 22031-64-7[1] |

| Molecular Formula | C₉H₉NO[1] |

| Molecular Weight | 147.17 g/mol [1] |

| SMILES | C1=CC=C(C=C1)/C=C/C(=O)N |

| InChI Key | APEJMQOBVMLION-VOTSOKGWSA-N |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and biological activity. Below is a summary of its key properties.

| Property | Value | Reference |

| Melting Point | 148-150 °C | |

| Boiling Point | 350.3 ± 25.0 °C (Predicted) | |

| Solubility | Soluble in DMSO (100 mg/mL) and Methanol (slightly). Insoluble in cold water, slightly soluble in hot water. | [2] |

| pKa | 15 ± 0.50 (Predicted) | |

| logP | 1.88540 | |

| Appearance | White to off-white crystalline powder. |

Synthesis and Characterization

Synthesis Protocol: From Cinnamoyl Chloride and Ammonia (B1221849)

A common and efficient method for the synthesis of this compound is the reaction of (E)-cinnamoyl chloride with ammonia.

Materials:

-

(E)-Cinnamoyl chloride

-

Aqueous ammonia (28-30%)

-

Sodium bicarbonate (NaHCO₃) solution (5% w/v)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Ice bath

-

Stir plate and magnetic stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve (E)-cinnamoyl chloride in dichloromethane in a round-bottom flask.

-

Cool the solution in an ice bath with continuous stirring.

-

Slowly add an excess of cold aqueous ammonia dropwise to the stirred solution. A white precipitate of this compound will form.

-

Continue stirring the reaction mixture in the ice bath for 30 minutes after the ammonia addition is complete.

-

Allow the mixture to warm to room temperature and stir for an additional hour.

-

Transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer sequentially with 5% sodium bicarbonate solution and water.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate using a rotary evaporator to yield crude this compound.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Characterization

-

¹H NMR (DMSO-d₆, 400 MHz):

-

δ 7.50-7.58 (m, 2H, Ar-H)

-

δ 7.20-7.45 (m, 3H, Ar-H)

-

δ 7.15 (d, J=15.8 Hz, 1H, =CH-CO)

-

δ 6.60 (d, J=15.8 Hz, 1H, Ph-CH=)

-

δ 8.21 (t, J=5.6 Hz, 1H, NH)

-

Two broad singlets for the -NH₂ protons are also expected, which may exchange with solvent.

-

-

¹³C NMR (DMSO-d₆, 101 MHz):

-

δ 165.16 (C=O)

-

δ 139.62, 138.82, 135.04, 129.66, 129.14, 128.84, 128.56, 127.71, 126.33, 122.31 (Aromatic and vinylic carbons)

-

The FTIR spectrum of this compound would typically exhibit the following characteristic peaks:

| Wavenumber (cm⁻¹) | Assignment |

| ~3350 & ~3170 | N-H stretching vibrations of the primary amide |

| ~1655 | C=O stretching vibration (Amide I band) |

| ~1625 | N-H bending vibration (Amide II band) |

| ~1600, ~1490, ~1450 | C=C stretching vibrations of the aromatic ring |

| ~980 | C-H out-of-plane bending of the trans-alkene |

Biological Activity and Mechanism of Action

This compound has demonstrated notable biological activities, particularly as an antitumor agent with low cytotoxicity. Its mechanism of action is linked to the inhibition of matrix metalloproteinases (MMPs).

Antitumor Activity and Inhibition of Matrix Metalloproteinases (MMPs)

Studies have shown that this compound can inhibit the growth of various tumor cell lines. This activity is attributed to its ability to downregulate the activity of matrix metalloproteinases, specifically MMP-2. MMPs are a family of zinc-dependent endopeptidases that play a crucial role in the degradation of the extracellular matrix (ECM). Overexpression of MMPs is associated with tumor invasion, metastasis, and angiogenesis. By inhibiting MMPs, this compound can potentially impede these processes, thereby exerting its antitumor effects.

Figure 1: Proposed mechanism of this compound in inhibiting tumor invasion and metastasis through the downregulation of active Matrix Metalloproteinase-2 (MMP-2).

Experimental Protocols for Biological Evaluation

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.

Materials:

-

Cancer cell line (e.g., HT-1080 human fibrosarcoma)

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

-

Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubation: Incubate the plate for 24-72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 2-4 hours.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Figure 2: General workflow for determining the cytotoxicity of this compound using the MTT assay.

Conclusion

This compound is a promising natural compound with well-defined chemical properties and significant biological activities. Its potential as an antitumor agent, mediated through the inhibition of matrix metalloproteinases, makes it a valuable lead compound for further investigation in drug discovery and development. The experimental protocols provided in this guide offer a starting point for researchers interested in exploring the synthesis, characterization, and biological evaluation of this intriguing molecule. Further research is warranted to fully elucidate its therapeutic potential and to develop more potent and selective analogs.

References

Synthesis of (E)-Cinnamamide from Cinnamic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary methodologies for synthesizing (E)-cinnamamide from cinnamic acid. Cinnamide and its derivatives are of significant interest in medicinal chemistry and drug development due to their wide range of biological activities. This document details the prevalent two-step synthesis involving the formation of a cinnamoyl chloride intermediate, as well as direct amidation techniques employing various coupling agents. Experimental protocols, quantitative data, and reaction pathway visualizations are presented to facilitate practical application in a research and development setting.

Synthetic Strategies

The synthesis of this compound from cinnamic acid can be broadly categorized into two main approaches: a two-step process via an acid chloride intermediate and direct amidation methods.

Two-Step Synthesis via Cinnamoyl Chloride Intermediate

This is the most conventional and widely documented approach, generally providing high yields.[1] The process involves the initial conversion of cinnamic acid to the more reactive cinnamoyl chloride, which is subsequently reacted with an ammonia (B1221849) source to form the desired amide.

Step 1: Cinnamic Acid to (E)-Cinnamoyl Chloride

The most common and efficient method for this conversion is the reaction of cinnamic acid with thionyl chloride (SOCl₂).[1][2] This reaction proceeds through a nucleophilic acyl substitution mechanism.[1][3] The use of a catalytic amount of N,N-dimethylformamide (DMF) can significantly accelerate the reaction.[1][4]

Step 2: (E)-Cinnamoyl Chloride to this compound

The resulting cinnamoyl chloride is a highly reactive acylating agent that readily undergoes aminolysis.[1] Reaction with a concentrated aqueous solution of ammonia efficiently yields this compound.[5] This step is typically performed at a low temperature to control the exothermic nature of the reaction.

Direct Amidation of Cinnamic Acid

Direct amidation methods offer a more streamlined approach by eliminating the need to isolate the cinnamoyl chloride intermediate. These methods rely on the use of coupling agents to activate the carboxylic acid group of cinnamic acid, facilitating direct reaction with an amine source. Common coupling agents include carbodiimides such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC.HCl),[6][7] as well as other reagents like 2-chloro-4,6-dimethoxy-1,3,5-triazine (B118884) (CDMT) and boric acid.[1][8]

Reaction Pathways and Workflows

The following diagrams illustrate the chemical transformations and experimental workflows for the synthesis of this compound.

Quantitative Data Comparison

The following tables summarize the quantitative data for the different synthetic methods, allowing for a comparative analysis.

Table 1: Two-Step Synthesis of this compound

| Step | Reagents | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |

| 1. Cinnamoyl Chloride Formation | Cinnamic acid, Thionyl chloride | None or Toluene/Dichloromethane | 80 | 2-5 hours | 81-90 | [2][4] |

| 2. Amidation | Cinnamoyl chloride, Aqueous ammonia | tert-Butyl methyl ether | 0 to Room Temp. | 30 minutes | 82 | [5] |

| Overall | ~66-74 |

Table 2: Direct Amidation of Cinnamic Acid

| Coupling Agent | Amine Source | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |

| EDC.HCl | p-Anisidine (B42471) | Anhydrous THF | 60 | 150 minutes | 93.1 | [9] |

| CDMT | Aqueous ammonia | Acetonitrile | Room Temp. | ~1.5 hours | 59 | [1] |

| Boric Acid | Diethylamine | None (Ultrasonic irradiation) | 50 | 40 minutes | 20.47 | [8] |

Experimental Protocols

Two-Step Synthesis: (E)-Cinnamoyl Chloride and subsequent Amidation

Step 1: Synthesis of (E)-Cinnamoyl Chloride [2]

-

Apparatus Setup: A three-neck round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel. The outlet of the condenser is connected to a gas trap to neutralize the evolving HCl and SO₂ gases.

-

Reaction: To the flask, add trans-cinnamic acid (14.8 g, 100 mmol). While stirring, add freshly distilled thionyl chloride (17.8 g, 10.9 mL, 150 mmol) in several portions.

-

Heating: The reaction mixture is slowly heated in an oil bath to 50°C. A strong evolution of gas will be observed.

-

Completion: Once the initial gas evolution subsides, the temperature is raised to 80°C and the mixture is stirred for an additional 2 hours.

-

Work-up: After cooling, the excess thionyl chloride is removed by distillation under reduced pressure. The remaining yellowish solid is crude cinnamoyl chloride.

-

Yield: Approximately 13.5 g (81%).

-

Note: The crude acid chloride is often pure enough for the subsequent step without further purification.

-

Step 2: Synthesis of this compound [5]

-

Apparatus Setup: A three-neck flask is equipped with a magnetic stirrer, a reflux condenser, and an addition funnel.

-

Reaction Mixture: The flask is charged with 80 mL of concentrated aqueous ammonia solution and cooled in an ice bath.

-

Addition: A solution of (E)-cinnamoyl chloride (16.6 g, 100 mmol) in 80 mL of tert-butyl methyl ether is added dropwise from the addition funnel over approximately 30 minutes, maintaining the low temperature.

-

Completion: After the addition is complete, the ice bath is removed, and the mixture is stirred for an additional 30 minutes at room temperature. A fine white solid will precipitate.

-

Work-up: The contents of the flask are transferred to a separatory funnel. The flask is rinsed with water (50 mL) and ethyl acetate (B1210297) (50 mL), and the rinsings are added to the separatory funnel. The layers are separated, and the aqueous phase is extracted three times with 30 mL of ethyl acetate each.

-

Purification: The combined organic phases are dried over sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield this compound as a white solid.

-

Yield: Approximately 12.0 g (82%).

-

Purity: >99% by HPLC.

-

Melting Point: 146-148°C.

-

Direct Amidation using EDC.HCl[9]

-

Reaction Setup: To a solution of cinnamic acid (2.0 mmol) in anhydrous tetrahydrofuran (B95107) (THF), add EDC.HCl (3.0 mmol).

-

Amine Addition: Stir the solution at room temperature for 10 minutes, then slowly add the amine (in this case, p-anisidine was used, 2.0 mmol) over 15 minutes.

-

Reaction Conditions: The reaction mixture is stirred at 60°C for 150 minutes under a nitrogen atmosphere.

-

Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC).

-

Work-up: The solvent is removed under reduced pressure. The residue is treated with water and extracted with ethyl acetate.

-

Purification: The organic extract is washed sequentially with 5% HCl solution, 5% NaHCO₃ solution, and brine. The organic layer is then dried over MgSO₄, filtered, and evaporated to yield the cinnamamide derivative.

-

Yield: 93.1% (for N-(4-methoxyphenyl)cinnamamide).

-

Characterization of this compound

The final product should be characterized to confirm its identity and purity.

-

Appearance: White crystalline solid.

-

Melting Point: 147-149°C.

-

Spectroscopic Data:

-

¹H NMR (DMSO-d₆): δ 8.21 (t, 1H), 7.57–7.50 (m, 2H), 7.43–7.14 (m, 9H), 6.59 (d, J = 15.9 Hz, 1H), 3.40–3.27 (m, 2H), 2.76 (t, J = 7.3 Hz, 2H).[10]

-

¹³C NMR (DMSO-d₆): δ 165.16, 139.62, 138.82, 135.04, 129.66, 129.14, 128.84, 128.56, 127.71, 126.33, 122.31, 40.56, 35.30.[10]

-

IR (KBr, cm⁻¹): 3369 (N-H stretch), 1662 (C=O stretch, amide I), 1610 (C=C stretch).[8]

-

This guide provides a foundational understanding and practical protocols for the synthesis of this compound. Researchers are encouraged to adapt and optimize these methods based on their specific laboratory conditions and available resources.

References

- 1. Sciencemadness Discussion Board - Amidation of cinnamic acid using CDMT - Powered by XMB 1.9.11 [sciencemadness.org]

- 2. BJOC - Recent advances in synthetic approaches for bioactive cinnamic acid derivatives [beilstein-journals.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. CINNAMAMIDE(22031-64-7) 1H NMR [m.chemicalbook.com]

- 5. lkdkbanmerucollege.ac.in [lkdkbanmerucollege.ac.in]

- 6. researchgate.net [researchgate.net]

- 7. Recent advances in synthetic approaches for bioactive cinnamic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mjas.analis.com.my [mjas.analis.com.my]

- 10. mdpi.com [mdpi.com]

(E)-Cinnamamide: A Comprehensive Technical Guide to its Natural Sources, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

(E)-Cinnamamide, a naturally occurring phenolic amide, has garnered significant interest within the scientific community due to its diverse biological activities, including potential anti-inflammatory, antioxidant, and neuroprotective properties. This technical guide provides an in-depth overview of the natural sources of this compound, detailed methodologies for its isolation and characterization, and an exploration of its known signaling pathways.

Natural Sources of this compound and Related Amides

This compound and its derivatives are found in a variety of plant species across numerous families. These compounds are part of a larger class of secondary metabolites known as phenylpropanoids, which play crucial roles in plant defense and signaling. Key plant families and species identified as sources of cinnamamides include:

-

Rutaceae: This family is a prominent source of cinnamamides. Species such as Clausena lansium (Wampee) and various Zanthoxylum species are known to contain these compounds. For instance, N-methyl-N-styrylcinnamamide (lansamide) has been isolated from the seeds of Clausena lansium.

-

Piperaceae: The Piper genus, which includes black pepper (Piper nigrum) and long pepper (Piper longum), is rich in various amide alkaloids, including cinnamamide (B152044) derivatives.

-

Solanaceae: Plants in the nightshade family, such as Solanum melongena (eggplant), have been found to contain cinnamoyl amides.

-

Alliaceae: Certain species of the Allium genus, such as Allium tripedale, have been identified as sources of cinnamic acid derivatives.

-

Other Plant Families: Cinnamamides have also been reported in other plant families, including Aristolochiaceae, Asteraceae, and Chenopodiaceae.

Quantitative Analysis of Cinnamamides in Natural Sources

The concentration of this compound and its derivatives can vary significantly depending on the plant species, the part of the plant used, and the geographical location and growing conditions. The following table summarizes available quantitative data for cinnamamides isolated from various natural sources.

| Plant Species | Plant Part | Compound | Yield | Reference |

| Clausena lansium | Seeds | N-methyl-N-styrylcinnamamide (Lansamide) | ~0.085% (w/w) | [1] |

| Piper nigrum | Dry Black Pepper | Guineensine | 209.7 mg/100 g | [2] |

| Piper nigrum | Dry Black Pepper | Retrofractamide B | 134.0 mg/100 g | [2] |

| Piper nigrum | Dry Black Pepper | Pellitorine | 361.8 mg/100 g | [2] |

| Piper nigrum | Dry Black Pepper | (2E,4E,12Z)-N-isobutyl-octadeca-2,4,12-trienamide | 467.0 mg/100 g | [2] |

Isolation and Purification of this compound

The isolation of this compound from its natural sources typically involves a multi-step process of extraction followed by chromatographic purification. The following is a generalized experimental protocol based on methods reported for the isolation of cinnamamide derivatives.

Experimental Protocol: Isolation of Cinnamamides from Plant Material

1. Plant Material Preparation:

-

Air-dry the selected plant material (e.g., seeds, leaves, or stems) at room temperature.

-

Grind the dried material into a fine powder using a mechanical grinder to increase the surface area for extraction.

2. Extraction:

-

Solvent Selection: Methanol (B129727) is a commonly used solvent for the initial extraction of cinnamamides due to its ability to extract a wide range of polar and non-polar compounds.

-

Maceration:

-

Soak the powdered plant material in methanol (e.g., a 1:10 solid-to-solvent ratio, w/v) in a sealed container at room temperature.

-

Agitate the mixture periodically over a period of 24-72 hours to ensure thorough extraction.

-

-

Filtration:

-

Filter the mixture through filter paper (e.g., Whatman No. 1) to separate the solid plant residue from the liquid extract.

-

Repeat the extraction process with fresh solvent on the residue to maximize the yield.

-

-

Concentration:

-

Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature below 40°C to obtain a crude methanolic extract.

-

3. Fractionation (Liquid-Liquid Partitioning):

-

Suspend the crude methanolic extract in water.

-

Perform sequential liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, chloroform (B151607), and ethyl acetate (B1210297). This step separates compounds based on their polarity. Cinnamamides are typically found in the chloroform or ethyl acetate fractions.

-

Concentrate each fraction using a rotary evaporator.

4. Chromatographic Purification:

-

Column Chromatography:

-

Pack a glass column with silica (B1680970) gel as the stationary phase.

-

Dissolve the dried chloroform or ethyl acetate fraction in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel.

-

Apply the adsorbed sample to the top of the prepared column.

-

Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate or acetone).

-

Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the target cinnamamide.

-

-

Preparative High-Performance Liquid Chromatography (HPLC):

-

For final purification, subject the fractions containing the cinnamamide to preparative HPLC.

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase: A gradient of water (often with a small percentage of formic acid or acetic acid to improve peak shape) and acetonitrile (B52724) or methanol is commonly employed.

-

Detection: Monitor the elution profile using a UV detector at a wavelength where cinnamamides show maximum absorbance (typically around 280-320 nm).

-

Collect the peak corresponding to this compound.

-

5. Characterization:

-

Confirm the identity and purity of the isolated this compound using spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR are used to elucidate the chemical structure.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition.

-

Experimental Workflow for Isolation and Purification

Signaling Pathways and Biological Activity

This compound and its derivatives have been shown to exert their biological effects through various molecular mechanisms, with the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway being a key area of research.

The Nrf2 Signaling Pathway

The Nrf2 pathway is a critical cellular defense mechanism against oxidative stress. Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to electrophiles or reactive oxygen species (ROS), Keap1 undergoes a conformational change, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various target genes. This binding initiates the transcription of a suite of antioxidant and detoxifying enzymes, such as heme oxygenase-1 (HO-1), NAD(P)H quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase catalytic subunit (GCLC), which is the rate-limiting enzyme in glutathione (B108866) (GSH) synthesis.

Cinnamamides, with their α,β-unsaturated carbonyl structure, can act as Michael acceptors and are believed to interact with cysteine residues on Keap1, thereby activating the Nrf2 pathway. This activation leads to an enhanced antioxidant capacity of the cell, protecting it from oxidative damage.

References

Spectroscopic Profile of (E)-Cinnamamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (E)-Cinnamamide, a compound of interest in pharmaceutical research due to its various biological activities. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering a foundational dataset for its identification, characterization, and application in drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of organic compounds. The ¹H and ¹³C NMR data for this compound provide detailed information about its proton and carbon framework.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound exhibits characteristic signals for its aromatic, olefinic, and amide protons. The coupling constant between the olefinic protons confirms the (E)-configuration of the double bond.[1]

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~7.60 | d | ~15.7 | H-β (Olefinic) |

| ~7.50 - 7.30 | m | - | Ar-H |

| ~6.53 | d | ~15.7 | H-α (Olefinic) |

| ~6.0 (broad) | s | - | -NH₂ |

| ~5.7 (broad) | s | - | -NH₂ |

d = doublet, m = multiplet, s = singlet Solvent: Chloroform-d (CDCl₃)

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides insights into the carbon skeleton of this compound.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~166.0 | C=O (Amide) |

| ~141.3 | C-β (Olefinic) |

| ~134.5 | C-ipso (Aromatic) |

| ~129.6 | C-meta (Aromatic) |

| ~128.8 | C-ortho (Aromatic) |

| ~127.8 | C-para (Aromatic) |

| ~120.3 | C-α (Olefinic) |

Solvent: Chloroform-d (CDCl₃)[2]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound shows characteristic absorption bands for the amide and alkene functional groups, as well as the aromatic ring.

Table 3: FT-IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3350 | Strong, Broad | N-H Stretch (asymmetric) |

| ~3170 | Strong, Broad | N-H Stretch (symmetric) |

| 3000 - 3100 | Medium | C-H Stretch (Aromatic & Olefinic sp²) |

| 2850 - 3000 | Weak | C-H Stretch (aliphatic sp³) |

| ~1650 | Strong | C=O Stretch (Amide I) |

| ~1620 | Strong | C=C Stretch (Olefinic) |

| ~1575 | Medium | C=C Stretch (Aromatic) |

| ~1410 | Strong | N-H Bend (Amide II) |

Sample Preparation: KBr pellet[1]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification and structural elucidation.

Electron Ionization Mass Spectrometry (EI-MS)

Under electron ionization, this compound produces a molecular ion peak and several characteristic fragment ions.

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 147 | ~100 | [M]⁺ (Molecular Ion) |

| 131 | High | [M - NH₂]⁺ |

| 103 | High | [C₈H₇]⁺ (Styrene radical cation) |

| 77 | Medium | [C₆H₅]⁺ (Phenyl cation) |

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques described above.

NMR Spectroscopy

Instrumentation: A Bruker 400 MHz spectrometer or equivalent.[3] Sample Preparation: Approximately 5-10 mg of this compound was dissolved in ~0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube. Data Acquisition: ¹H NMR spectra were acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. ¹³C NMR spectra were acquired using a proton-decoupled pulse sequence. Chemical shifts are reported in parts per million (ppm) relative to TMS.

FT-IR Spectroscopy

Instrumentation: A PerkinElmer Spectrum One FT-IR spectrometer or equivalent. Sample Preparation (KBr Pellet Method): A small amount of this compound (1-2 mg) was ground with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder was obtained. A portion of this mixture was then compressed in a pellet press to form a thin, transparent pellet.[3] Data Acquisition: The KBr pellet was placed in the sample holder of the FT-IR spectrometer, and the spectrum was recorded over the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet was also recorded and subtracted from the sample spectrum.

Mass Spectrometry

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source. Sample Introduction: The sample was introduced into the mass spectrometer via the gas chromatograph, equipped with a suitable capillary column. Ionization: Electron ionization was performed at a standard energy of 70 eV. Mass Analysis: The mass spectrum was recorded over a mass-to-charge (m/z) range of approximately 50-500 amu.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

Caption: Workflow for the spectroscopic characterization of this compound.

References

An In-depth Technical Guide to the Biological Activities of (E)-Cinnamamide Derivatives

For Researchers, Scientists, and Drug Development Professionals

(E)-cinnamamide, a naturally occurring scaffold derived from cinnamic acid, and its synthetic derivatives have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities.[1][2][3] These compounds are characterized by a core structure that allows for diverse chemical modifications, leading to the optimization of their pharmacological profiles.[4] This guide provides a comprehensive overview of the key biological activities of this compound derivatives, supported by quantitative data, detailed experimental protocols, and visual representations of relevant signaling pathways.

Anticancer Activity

This compound derivatives have demonstrated promising potential as anticancer agents, exhibiting cytotoxicity against various cancer cell lines.[5] Their mechanisms of action often involve the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways crucial for cancer cell proliferation and survival.

Quantitative Data: Anticancer Activity of this compound Derivatives

| Compound/Derivative | Cell Line | Activity Metric (IC50) | Reference |

| (Z)-3-(1H-indol-3-yl)-N-propyl-2-[(E)-3-(thien-2-yl)propenamido)propenamide] (4112) | Caco-2 | 0.89 µM | |

| HCT-116 | 2.85 µM | ||

| HT-29 | 1.65 µM | ||

| (Z)-2-[(E)-cinnamamido]-3-phenyl-N-propylacrylamide (1512) | HCT-116 | 32.0 µM | |

| N-(1-adamantyl) analogue (1505) | HCT-116 | 14.7 µM | |

| Imidazolone derivative 6 | HepG2 | 4.23 µM | |

| Triaryl-1,2,4-triazinone derivative 7 | HepG2 | 5.59 µM | |

| N-phenyl-4-fluorocinnamides 2a | HepG2 | 53.20 µM | |

| N-(substitutedbenzyl)-4-fluorocinnamides 3a–c | HepG2 | 22.43–34.58 µM | |

| N-arylidene-4-fluorocinnamic acid hydrazides 4a–d | HepG2 | 19.57–38.12 µM | |

| Diphenylmethylene derivative 5 | HepG2 | 25.72 µM | |

| (E)-N-[(3,4-dichlorophenyl)methyl]-3-(4-phenoxyphenyl)-2-propenamide (LQM755) | AGS | Not specified, but showed activity |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric method to assess cell viability and the cytotoxic potential of compounds.

Materials:

-

Cancer cell line (e.g., HepG2, HCT-116)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

This compound derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivatives. Include a vehicle control (DMSO) and a positive control (e.g., Staurosporine). Incubate for another 48 hours.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Signaling Pathway: Apoptosis Induction

Several this compound derivatives induce apoptosis in cancer cells. The intrinsic pathway, involving mitochondrial membrane potential, is one of the key mechanisms.

Caption: Intrinsic apoptosis pathway induced by this compound derivatives.

Anti-inflammatory Activity

This compound derivatives have been shown to possess significant anti-inflammatory properties. A key mechanism is the inhibition of the NF-κB signaling pathway, which plays a central role in the inflammatory response.

Quantitative Data: Anti-inflammatory Activity of this compound Derivatives

| Compound/Derivative | Assay | Concentration | Inhibition/Effect | Reference |

| (2E)-N-[2-Chloro-5-(trifluoromethyl)phenyl]-3-phenylprop-2-enamide | NF-κB activation | 2 µM | High inhibition | |

| (2E)-N-(2,6-dibromophenyl)-3-phenylprop-2-enamide | NF-κB activation | 2 µM | High inhibition | |

| (2E)-N-(2,5-dichlorophenyl)-3-phenylprop-2-enamide | NF-κB activation | 2 µM | High inhibition | |

| Compound 2 | NO release | Not specified | Significant inhibition | |

| Compound 4 | NO release | Not specified | Significant inhibition | |

| Compound 2 | TNF-α secretion | Not specified | Reduction | |

| Compound 4 | TNF-α secretion | Not specified | Reduction | |

| Compound 2 | IL-1β secretion | Not specified | Reduction | |

| Compound 4 | IL-1β secretion | Not specified | Reduction | |

| Compound 3 | TNF-α secretion | Not specified | Inhibition | |

| Compound C8 | Protein denaturation | 100 µg/mL | 83.75% inhibition | |

| Compound C9 | Protein denaturation | 100 µg/mL | 80.83% inhibition | |

| Compound C8 | HRBC membrane stabilization | 100 µg/mL | 81.35% protection | |

| Compound C9 | HRBC membrane stabilization | 100 µg/mL | 80.43% protection |

Experimental Protocol: NF-κB Activation Assay

This assay measures the ability of compounds to inhibit the activation of the transcription factor NF-κB in response to an inflammatory stimulus like lipopolysaccharide (LPS).

Materials:

-

THP1-Blue™ NF-κB reporter cells

-

LPS

-

This compound derivatives

-

QUANTI-Blue™ detection medium

-

96-well plates

-

Spectrophotometer

Procedure:

-

Cell Culture: Culture THP1-Blue™ NF-κB cells according to the supplier's instructions.

-

Compound Pre-treatment: Pre-treat the cells with the this compound derivatives at the desired concentration (e.g., 2 µM) for 1 hour.

-

LPS Stimulation: Stimulate the cells with LPS (e.g., 100 ng/mL) for 24 hours to induce NF-κB activation.

-

SEAP Detection: Take an aliquot of the cell supernatant and add it to a 96-well plate containing QUANTI-Blue™ medium.

-

Incubation and Measurement: Incubate at 37°C for 1-3 hours and measure the absorbance at 620-655 nm. The level of secreted embryonic alkaline phosphatase (SEAP) is proportional to NF-κB activation.

-

Data Analysis: Compare the absorbance of treated cells to that of LPS-stimulated, untreated cells to determine the percentage of inhibition.

Signaling Pathway: Inhibition of NF-κB

This compound derivatives can interfere with the NF-κB signaling pathway, although the exact mechanism may not involve direct inhibition of IκBα or MAPKs.

Caption: Inhibition of the NF-κB signaling pathway by this compound derivatives.

Neuroprotective Activity

Certain this compound derivatives have shown potential for the treatment of central and peripheral nervous system disorders, exhibiting neuroprotective effects. Their mechanisms of action can involve modulation of various receptors and signaling pathways in the nervous system.

Experimental Protocol: Glutamate-Induced Neurotoxicity Assay

This in vitro assay assesses the ability of compounds to protect neuronal cells from excitotoxicity induced by high levels of glutamate (B1630785).

Materials:

-

SH-SY5Y neuroblastoma cells

-

Growth medium

-

Glutamate solution

-

This compound derivatives

-

MTT solution

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed SH-SY5Y cells in a 96-well plate and allow them to adhere and differentiate for an appropriate time.

-

Compound Pre-treatment: Pre-treat the cells with the this compound derivatives for a specified period (e.g., 2 hours).

-

Glutamate Challenge: Expose the cells to a toxic concentration of glutamate (e.g., 10 mM) for 24 hours.

-

Cell Viability Assessment: Perform an MTT assay as described previously to determine the percentage of viable cells.

-

Data Analysis: Compare the viability of cells treated with the derivatives and glutamate to those treated with glutamate alone to determine the neuroprotective effect.

Logical Relationship: Structure-Activity Relationship (SAR) for Neuroprotection

Caption: SAR for neuroprotective activity of this compound derivatives.

Antimicrobial and Antifungal Activities

A range of this compound derivatives have been investigated for their efficacy against various microbial and fungal strains.

Quantitative Data: Antimicrobial and Antifungal Activities

| Compound/Derivative | Organism | Activity Metric (MIC) | Reference |

| (2E)-N-[3,5-bis(Trifluoromethyl)phenyl]-3-(4-chlorophenyl)prop-2-enamide | Staphylococcus aureus | Submicromolar | |

| MRSA | Submicromolar | ||

| (2E)-N-[3,5-bis(Trifluoromethyl)phenyl]-3-(3,4-dichlorophenyl)prop-2-enamide | S. aureus, MRSA, Enterococcus faecalis, VRE, Mycobacterium smegmatis, M. marinum | Highly active | |

| (E)-3-(4-methoxyphenyl)-1-morpholinoprop-2-en-1-one (4b) | Candida albicans | 3.12 µg/mL | |

| Aspergillus flavus | 6.25 µg/mL | ||

| Butyl cinnamate (B1238496) (6) | Various fungal strains | 626.62 µM | |

| Ethyl cinnamate (3) | Various fungal strains | 726.36 µM | |

| Methyl cinnamate (2) | Various fungal strains | 789.19 µM |

Experimental Protocol: Broth Microdilution for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.

Materials:

-

Bacterial or fungal strain

-

Appropriate broth medium (e.g., Mueller-Hinton broth)

-

This compound derivatives

-

96-well microtiter plates

-

Incubator

Procedure:

-

Serial Dilution: Prepare a two-fold serial dilution of the this compound derivative in the broth medium in a 96-well plate.

-

Inoculation: Add a standardized inoculum of the microorganism to each well.

-

Incubation: Incubate the plate at the optimal temperature for the growth of the microorganism (e.g., 37°C for bacteria) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

This guide provides a foundational understanding of the diverse biological activities of this compound derivatives. The presented data and protocols serve as a valuable resource for researchers and professionals in the field of drug discovery and development, facilitating further exploration and optimization of this promising class of compounds.

References

- 1. Investigation of Anti-Inflammatory Potential of N-Arylcinnamamide Derivatives [mdpi.com]

- 2. Design, Synthesis, and Biological Evaluation of Newly Synthesized Cinnamide-Fluorinated Containing Compounds as Bioactive Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Uncovering the Biological Applications of Cinnamic Acid Derivatives: A Patent Review | Bentham Science [benthamscience.com]

- 4. Cinnamamide Derivatives for Central and Peripheral Nervous System Disorders--A Review of Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the In Vitro Neuroprotective Effects of (E)-Cinnamamide and Its Derivatives

Introduction

This compound, a derivative of cinnamic acid, belongs to a class of naturally occurring compounds found in various plants. The cinnamamide (B152044) scaffold has garnered significant interest in medicinal chemistry due to its therapeutic potential across a spectrum of central and peripheral nervous system disorders, including neurodegenerative diseases. These compounds exhibit a range of pharmacological activities, such as antioxidant, anti-inflammatory, and anti-apoptotic properties, which are crucial for neuroprotection. This technical guide provides a comprehensive overview of the in vitro neuroprotective effects of this compound and its synthetic derivatives, focusing on quantitative data, detailed experimental protocols, and the underlying molecular signaling pathways.

Data Presentation: Neuroprotective Activity

The neuroprotective potential of various cinnamamide derivatives has been quantified in several in vitro models of neuronal damage. The data below summarizes the efficacy of these compounds in protecting neuronal cells from excitotoxicity and oxidative stress.

Table 1: Neuroprotective Effects of Cinnamamide Derivatives against Glutamate-Induced Neurotoxicity in SH-SY5Y Cells

| Compound | Concentration (µmol/L) | Cell Viability (%) | Reference Compound |

| 9c | 1 | 60.09% | Fenazinel |

| 10 | 57.41% | ||

| 9d | 1 | 56.53% | Fenazinel |

| 10 | 59.65% | ||

| 9j | 1 | Weaker than Fenazinel | Fenazinel |

| 10 | Better than Fenazinel | ||

| 9a, 9b, 9i, 9k-m | 1 and 10 | 50.24% - 57.83% | Fenazinel |

| Data sourced from a study on novel cinnamamide-piperidine and piperazine (B1678402) derivatives. |

Table 2: Neuroprotective Effects of Cinnamamide Derivatives against Glutamate-Induced Apoptosis in PC12 Cells

| Compound | Concentration | Effect |

| 9t, 9u, 9y, 9z | Dose-dependent | Protected PC12 cells against glutamate-induced apoptosis. |

| These compounds were identified as potent neuroprotective agents in both in vitro and in vivo models of cerebral ischemia. |

Table 3: Antioxidant Activity of N-Phenyl Cinnamamide Derivatives via Nrf2/ARE Pathway in HepG2 Cells

| Compound | Concentration (µM) | Nrf2/ARE Luciferase Activity (Fold Increase vs. Control) | Effect on Oxidative Stress |

| 1g | 10 | ~15.6 (Comparable to positive control t-BHQ) | Significantly decreased ROS levels; completely prevented t-BHP-induced oxidative cell death at ≥ 5 µM. |

| 1a-i (general) | 10 | 3.57 - 15.6 | Activates Nrf2 pathway, leading to increased expression of antioxidant genes (NQO1, HO-1, GCLC). |

| The study highlights that N-phenyl cinnamamide derivatives protect cells by activating the Nrf2 antioxidant response pathway. |

Experimental Protocols

Detailed methodologies are critical for the replication and extension of research findings. The following protocols are representative of the key experiments used to evaluate the neuroprotective effects of cinnamamide derivatives in vitro.

Cell Culture and Maintenance

-

Cell Lines:

-

SH-SY5Y (Human Neuroblastoma): Cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

-

PC12 (Rat Pheochromocytoma): Cultured under similar conditions to SH-SY5Y. Often used in studies of glutamate-induced excitotoxicity.

-

HepG2 (Human Hepatoma): Used for Nrf2/ARE luciferase reporter assays. Cultured in DMEM with 10% FBS and antibiotics.

-

In Vitro Neuroprotection Assay (Glutamate-Induced Neurotoxicity)

This protocol assesses the ability of a compound to protect neurons from damage induced by excessive glutamate (B1630785), a key mechanism in ischemic stroke.

-

Workflow:

-

Cell Seeding: Plate PC12 or SH-SY5Y cells in 96-well plates at a desired density and allow them to adhere for 24 hours.

-

Pre-treatment: Treat the cells with various concentrations of the test cinnamamide derivatives for a specified period (e.g., 2-4 hours).

-

Induction of Neurotoxicity: Add glutamate to the culture medium to a final concentration known to induce cell death (e.g., 100 mM) and incubate for 24 hours. A control group without glutamate and a model group with only glutamate are included.

-

Cell Viability Assessment (MTT Assay):

-

Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add Dimethyl Sulfoxide (DMSO) to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at a specific wavelength (e.g., 490 nm) using a microplate reader.

-

Cell viability is calculated as a percentage relative to the control group.

-

-

Workflow for in vitro neuroprotection assay.

Apoptosis Assessment by Flow Cytometry

This method quantifies the extent of apoptosis (programmed cell death) versus necrosis.

-

Principle: Early apoptotic cells expose phosphatidylserine (B164497) (PS) on the outer cell membrane, which can be detected by Annexin V. Late apoptotic or necrotic cells have compromised membrane integrity and will take up propidium (B1200493) iodide (PI).

-

Workflow:

-

Cell Preparation: After treatment (as described in the neuroprotection assay), harvest the cells by gentle trypsinization.

-

Washing: Wash the cells with cold phosphate-buffered saline (PBS).

-

Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and PI solution to the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Analyze the stained cells using a flow cytometer. The results will differentiate between viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic/necrotic cells (Annexin V+/PI+).[1][2]

-

Western Blotting for Protein Expression

Western blotting is used to detect and quantify specific proteins, providing insights into the signaling pathways affected by the test compounds.

-

Target Proteins:

-

Apoptosis: Cleaved Caspase-3, Bcl-2, Bax.[3]

-

Oxidative Stress: Nrf2, HO-1, NQO1.

-

-

Workflow:

-

Protein Extraction: Lyse the treated cells in RIPA buffer containing protease inhibitors to extract total protein.

-

Quantification: Determine the protein concentration using a BCA assay.

-

Electrophoresis: Separate equal amounts of protein by SDS-PAGE.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-cleaved caspase-3) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system. Band intensities are quantified using software like ImageJ.

-

General workflow for Western blotting.

Signaling Pathways and Mechanisms of Action

This compound and its derivatives exert their neuroprotective effects by modulating multiple key signaling pathways involved in cell survival, oxidative stress, and apoptosis.

Nrf2/ARE Antioxidant Pathway

The Nrf2 pathway is a primary cellular defense mechanism against oxidative stress. Certain N-phenyl cinnamamide derivatives are potent activators of this pathway.

-

Mechanism:

-

Under normal conditions, the transcription factor Nrf2 is bound in the cytoplasm by Keap1, which targets it for degradation.

-

Electrophilic compounds, such as some cinnamamide derivatives, can react with Keap1, causing a conformational change.

-

This change releases Nrf2, allowing it to translocate to the nucleus.

-

In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes.

-

This binding initiates the transcription of protective enzymes like NAD(P)H Quinone Dehydrogenase 1 (NQO1), Heme Oxygenase-1 (HO-1), and Glutamate-Cysteine Ligase Catalytic Subunit (GCLC), which is the rate-limiting enzyme in the synthesis of the master antioxidant, glutathione (B108866) (GSH).

-

Nrf2/ARE antioxidant signaling pathway.

Anti-Apoptotic Caspase-3 Pathway

Glutamate-induced excitotoxicity and other neuronal insults often culminate in apoptosis, a process executed by a cascade of enzymes called caspases.[3] Cinnamamide derivatives have been shown to inhibit this process.

-

Mechanism:

-

Neuronal stress (e.g., from glutamate) triggers apoptotic signaling, leading to the activation of initiator caspases.

-

These initiator caspases then cleave and activate the executioner caspase, Caspase-3.

-

Activated Caspase-3 is responsible for cleaving numerous cellular substrates, leading to the morphological changes of apoptosis (e.g., DNA fragmentation, cell shrinkage).

-

Studies show that certain cinnamamide derivatives can protect PC12 cells from glutamate-induced apoptosis in a dose-dependent manner, which is associated with the inhibition of the Caspase-3 pathway.[1][3]

-

Inhibition of the Caspase-3 apoptotic pathway.

Modulation of Aβ-Induced Neurotoxicity Pathways

The related compound cinnamaldehyde (B126680) has been studied for its protective effects against amyloid-beta (Aβ) toxicity, a hallmark of Alzheimer's disease. The mechanisms identified may be relevant for cinnamamide derivatives.

-

Mechanism: Aβ-induced neurotoxicity is complex, involving multiple pathways. Cinnamaldehyde appears to offer protection by:

-

Inhibiting GSK-3β: Glycogen synthase kinase-3β (GSK-3β) is implicated in tau hyperphosphorylation and Aβ-induced neurotoxicity. Cinnamaldehyde suppresses the Aβ-induced increase in GSK-3β levels.

-

Modulating Receptors: The neuroprotective effects are also linked to the suppression of NMDA and adenosine (B11128) receptors and the stimulation of ryanodine (B192298) receptors, suggesting an influence on calcium homeostasis and excitotoxicity.

-

Conclusion

The in vitro evidence strongly supports the neuroprotective potential of this compound and its derivatives. These compounds act through multifaceted mechanisms, including the potent activation of the Nrf2 antioxidant pathway, inhibition of apoptotic cascades, and modulation of pathways related to excitotoxicity and Alzheimer's disease pathology. The quantitative data from cell viability and reporter assays, combined with detailed mechanistic studies, provide a solid foundation for their further development. Future research should focus on optimizing the cinnamamide scaffold to enhance potency and blood-brain barrier permeability, paving the way for in vivo studies and potential clinical applications in the treatment of neurodegenerative diseases and ischemic stroke.

References

(E)-Cinnamamide in Neuronal Cells: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E)-Cinnamamide, a naturally occurring unsaturated amide, and its derivatives have garnered significant attention within the scientific community for their diverse pharmacological activities, particularly in the central and peripheral nervous systems. Preclinical evidence strongly suggests a range of therapeutic potentials, including anticonvulsant, antidepressant, and neuroprotective effects. This technical guide provides an in-depth exploration of the core mechanisms of action of this compound and its related compounds in neuronal cells. It summarizes key findings on its interaction with various molecular targets, modulation of critical signaling pathways, and its impact on neuronal function. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the discovery and development of novel therapeutics for neurological disorders.

Core Mechanisms of Action

The neuronal effects of this compound and its derivatives are not attributed to a single, specific target but rather to a multi-faceted interaction with several key components of the neuronal signaling machinery. The primary mechanisms can be broadly categorized as modulation of ion channels and receptors, and the activation of intracellular signaling cascades.

Modulation of Ion Channels and Neurotransmitter Receptors

This compound and its analogs have been shown to interact with a variety of ion channels and neurotransmitter receptors, thereby influencing neuronal excitability and synaptic transmission.[1]

-

GABA-A Receptors: Several cinnamamide (B152044) derivatives are suggested to modulate the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the brain.[1] This interaction is thought to contribute to their anticonvulsant and anxiolytic properties by enhancing GABAergic inhibition.

-

NMDA Receptors: The N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory synaptic transmission and plasticity, is another identified target.[1] Modulation of NMDA receptor activity by cinnamamide derivatives may underlie their neuroprotective effects against glutamate-induced excitotoxicity.

-

Voltage-Gated Ion Channels: Evidence points towards the modulation of voltage-gated potassium and transient receptor potential (TRP) cation channels by cinnamamide derivatives.[1] By influencing these channels, these compounds can alter neuronal firing patterns and reduce hyperexcitability.

-

Calcium Homeostasis: Cinnamaldehyde (B126680), a related compound, has been shown to protect neuronal cells by modulating intracellular calcium levels, potentially through interactions with ryanodine (B192298) receptors.[2] Dysregulation of calcium homeostasis is a critical factor in many neurodegenerative diseases.

Activation of Intracellular Signaling Pathways

Beyond direct interaction with channels and receptors, cinnamamide derivatives exert significant neuroprotective and antioxidant effects through the modulation of intracellular signaling pathways.

-

Nrf2/ARE Pathway: A prominent mechanism of action for some N-phenyl cinnamamide derivatives is the activation of the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Upon activation, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), leading to the upregulation of enzymes such as heme oxygenase-1 (HO-1) and glutamate-cysteine ligase, which are crucial for cellular defense against oxidative stress.

-

Anti-apoptotic Pathways: Certain cinnamamide derivatives have demonstrated the ability to protect neurons from glutamate-induced apoptosis. This neuroprotection is often mediated through the inhibition of the caspase-3 pathway, a key executioner in programmed cell death.

Signaling Pathways

The following diagrams illustrate the key signaling pathways modulated by this compound and its derivatives in neuronal cells.

Figure 1: Activation of the Nrf2/ARE antioxidant pathway by this compound derivatives.

References

- 1. Cinnamamide Derivatives for Central and Peripheral Nervous System Disorders--A Review of Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The neuroprotective mechanism of cinnamaldehyde against amyloid-β in neuronal SHSY5Y cell line: The role of N-methyl-D-aspartate, ryanodine, and adenosine receptors and glycogen synthase kinase-3β - PMC [pmc.ncbi.nlm.nih.gov]

(E)-Cinnamamide CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E)-Cinnamamide, the trans-isomer of cinnamamide (B152044), is a naturally occurring compound and a derivative of cinnamic acid. It has garnered significant interest in the scientific community due to its diverse biological activities, including antimicrobial, anticancer, and antioxidant properties. This document provides a comprehensive overview of this compound, including its chemical and physical properties, synthesis methodologies, and known biological activities with a focus on its mechanism of action. Detailed experimental protocols and a visualization of a key signaling pathway are presented to facilitate further research and development.

Chemical and Physical Properties

This compound, also known as trans-Cinnamamide, is a white to off-white crystalline solid. Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 22031-64-7 | [1][2][3] |

| 621-79-4 (predominantly trans) | [4][5][6] | |

| Molecular Formula | C₉H₉NO | [1][4] |

| Molecular Weight | 147.17 g/mol | [1][3] |

| Melting Point | 148-150 °C | [1][7] |

| Appearance | White to off-white crystalline powder | [4][8] |

| Solubility | Slightly soluble in hot water, soluble in ether and carbon disulfide. Soluble in DMSO and Methanol. | [8] |

| IUPAC Name | (E)-3-phenylprop-2-enamide | [2] |

Synthesis of this compound

Several synthetic routes to this compound have been reported. A common laboratory-scale synthesis involves the amidation of trans-cinnamic acid. Below is a generalized workflow for this process.

Figure 1: General workflow for the synthesis of this compound.

Experimental Protocol: Amidation of trans-Cinnamic Acid

This protocol describes a general method for the synthesis of cinnamamide derivatives from cinnamic acid.

Materials:

-

trans-Cinnamic acid

-

Thionyl chloride (SOCl₂) or a suitable coupling agent (e.g., EDC, DCC)

-

Ammonia source (e.g., ammonium (B1175870) hydroxide) or a primary/secondary amine

-

Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)

-

Sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Acid Chloride Formation: In a round-bottom flask, dissolve trans-cinnamic acid in an excess of thionyl chloride. Reflux the mixture for 2-3 hours. After the reaction is complete, remove the excess thionyl chloride under reduced pressure.

-

Amidation: Dissolve the resulting cinnmoyl chloride in an anhydrous solvent like dichloromethane. Cool the solution in an ice bath. Slowly add a solution of the amine or ammonium hydroxide (B78521) while stirring.

-

Reaction Monitoring: Allow the reaction to stir at room temperature and monitor its progress using Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, wash the organic layer sequentially with water, a saturated solution of sodium bicarbonate, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by recrystallization or silica gel column chromatography to obtain pure this compound.

Biological Activities and Mechanisms of Action

This compound has been reported to exhibit a range of biological activities. The following sections summarize key findings and present relevant data in a structured format.

Anticancer Activity

This compound has demonstrated cytotoxic effects against various cancer cell lines.

| Cell Line | IC₅₀ (mM) | Reference |

| BEL-7402 (Human Hepatoma) | 1.94 | [4] |

| HT-1080 (Fibrosarcoma) | 1.29 | [4] |

Antimicrobial Activity

Studies have shown that cinnamamide derivatives possess antimicrobial properties against both bacteria and fungi. The minimum inhibitory concentration (MIC) for butyl cinnamate, a related derivative, was found to be 626.62 µM against several fungal strains[9].

Antioxidant Activity and Nrf2 Signaling Pathway

This compound and its derivatives have been shown to possess antioxidant properties, in part through the activation of the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) signaling pathway. Nrf2 is a key transcription factor that regulates the expression of antioxidant proteins.

Figure 2: The Nrf2 signaling pathway activated by this compound.

Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1 and targeted for ubiquitination and proteasomal degradation. This compound can inactivate Keap1, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes, upregulating the expression of antioxidant enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.

Materials:

-

Cancer cell line of interest (e.g., BEL-7402, HT-1080)

-

Complete cell culture medium

-

This compound stock solution (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Multichannel pipette

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified incubator with 5% CO₂.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

Conclusion

This compound is a versatile molecule with a range of promising biological activities. Its straightforward synthesis and well-characterized properties make it an attractive scaffold for further investigation and development in the fields of medicinal chemistry and drug discovery. The information and protocols provided in this guide are intended to serve as a valuable resource for researchers dedicated to exploring the therapeutic potential of this compound and its derivatives.

References

- 1. CINNAMAMIDE Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 2. trans-Cinnamamide | C9H9NO | CID 5273472 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. Cinnamamide | 621-79-4 [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. 621-79-4 CAS MSDS (Cinnamamide) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. chembk.com [chembk.com]

- 9. Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]

The Rise of Cinnamamides: A Technical Guide to Their Discovery and Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cinnamamide (B152044) scaffold, a privileged structure in medicinal chemistry, has garnered significant attention for its wide-ranging pharmacological activities. Derived from cinnamic acid, a naturally occurring aromatic carboxylic acid, cinnamamides have been the subject of extensive research, leading to the discovery of numerous derivatives with potent anticancer, antimicrobial, anti-inflammatory, neuroprotective, and tyrosinase inhibitory properties.[1] This technical guide provides an in-depth exploration of the discovery and history of cinnamamide compounds, presenting key quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows to support further research and development in this promising area.

Discovery and Historical Perspective

Cinnamic acid and its derivatives have long been recognized for their presence in various natural products, including cinnamon bark, fruits, and vegetables.[2] The inherent biological activities of these parent compounds spurred interest in their synthetic modification to enhance potency and selectivity. The amide functional group, in particular, was identified as a key modification that could modulate the pharmacokinetic and pharmacodynamic properties of the cinnamic acid scaffold. Early investigations into synthetic cinnamamides revealed their potential as versatile therapeutic agents, leading to a surge in the design and synthesis of novel derivatives.[3][4] The exploration of structure-activity relationships (SAR) has been a central theme in the history of cinnamamide research, with studies consistently demonstrating that substitutions on both the aromatic ring and the amide nitrogen play a crucial role in determining the biological activity and target specificity of these compounds.[1]

Quantitative Bioactivity Data of Cinnamamide Derivatives

The following tables summarize the quantitative bioactivity data for a selection of cinnamamide derivatives across various therapeutic areas. This data is crucial for comparing the potency of different analogs and understanding structure-activity relationships.